
3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexene, featuring an acetyl group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 1-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Methylation: The methyl group at the 6-position can be introduced via alkylation using methyl iodide and a strong base like sodium hydride.
Carboxylation: The carboxylic acid group at the 1-position can be introduced through carboxylation of the corresponding Grignard reagent followed by acidic hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acetyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-acetyl-6-methylcyclohex-3-ene-1,1-dicarboxylic acid.
Reduction: Formation of 3-hydroxy-6-methylcyclohex-3-ene-1-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetylcyclohex-3-ene-1-carboxylic acid: Lacks the methyl group at the 6-position.
6-Methylcyclohex-3-ene-1-carboxylic acid: Lacks the acetyl group at the 3-position.
Cyclohex-3-ene-1-carboxylic acid: Lacks both the acetyl and methyl groups.
Uniqueness
3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
33844-91-6 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-acetyl-6-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h4,6,9H,3,5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
JRROOCOYJOALIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=C(CC1C(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


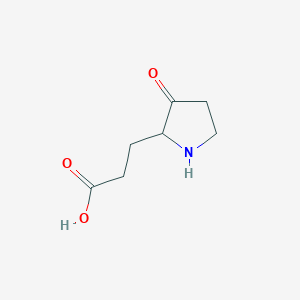
![2-[2-Methoxy-1-methylethoxy-(2-ethoxy)]ethanol](/img/structure/B13952586.png)
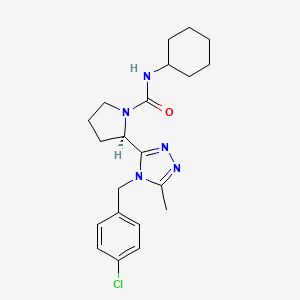
![5-Chloro-2-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952591.png)

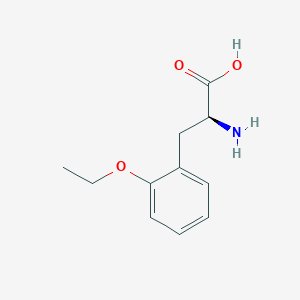


![3-Ethyl-1,3,7-triazabicyclo[4.3.1]decan-2-one](/img/structure/B13952645.png)
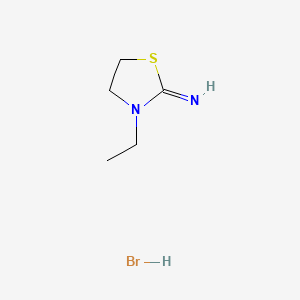
![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
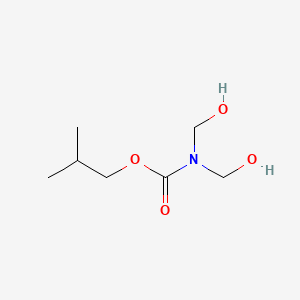
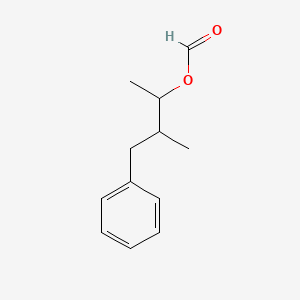
![(R)-3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952664.png)
